molecular formula C8H5FN2O2 B051983 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 121649-18-1

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B051983
M. Wt: 180.14 g/mol
InChI Key: GJHOBBCSKKRRBE-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one” belongs to the class of organic compounds known as oxadiazoles . These are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one” were not found, similar compounds such as “5-(4-fluorophenyl)-1H-pyrazol-3-amine” have been synthesized and characterized by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one” would likely be planar due to the presence of the oxadiazole ring. The fluorophenyl group may contribute to the overall polarity of the molecule .

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Application Summary : The compound 4(3H)-quinazolinone, which is structurally similar to the requested compound, is a frequently encountered heterocycle with broad applications .
  • Methods and Procedures : The synthesis of 4(3H)-quinazolinone involves new routes and strategies .
  • Results and Outcomes : The synthesized 4(3H)-quinazolinone has been found to have antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Application in Antibacterial and Antifungal Activities

  • Field : Medicinal Chemistry
  • Application Summary : Substituted 5-(4-Fluorophenyl)-3-phenylisoxazoles, which are similar to the requested compound, have been synthesized and studied for their antibacterial and antifungal activities .
  • Methods and Procedures : These isoxazoles were synthesized by condensation of substituted chalcone compounds using hydroxylamine hydrochloride .
  • Results and Outcomes : The synthesized isoxazoles showed promising antibacterial and antifungal activities .

Application in Fluorescence Studies

  • Field : Material Science
  • Application Summary : Bis (4-fluorophenyl)-methoxy substituted nickel phthalocyanine, which is structurally similar to the requested compound, has been synthesized and characterized for its spectral and fluorescence properties .
  • Methods and Procedures : The compound was synthesized and characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra .
  • Results and Outcomes : The aggregation behavior of this compound was investigated .

Application in Syntheses

  • Field : Organic Chemistry
  • Application Summary : The compound 4(3H)-quinazolinone, which is structurally similar to the requested compound, is a frequently encountered heterocycle with broad applications .
  • Methods and Procedures : The synthesis of 4(3H)-quinazolinone involves new routes and strategies .
  • Results and Outcomes : The synthesized 4(3H)-quinazolinone has been found to have antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Application in Chemical Structure Analysis

  • Field : Chemical Analysis
  • Application Summary : The compound 5-(4-Fluorophenyl)valeric acid, which is structurally similar to the requested compound, has been analyzed for its chemical structure .
  • Methods and Procedures : The structure of 5-(4-Fluorophenyl)valeric acid was analyzed using various methods including SMILES (Simplified Molecular-Input Line-Entry System) string .
  • Results and Outcomes : The analysis provided a detailed description of the chemical structure of 5-(4-Fluorophenyl)valeric acid .

Application in Fluorophenyl Compounds

  • Field : Medicinal Chemistry
  • Application Summary : The compound 2-[(4-Fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone, which is structurally similar to the requested compound, has been studied for its properties .
  • Methods and Procedures : The properties of 2-[(4-Fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone were analyzed using various methods .
  • Results and Outcomes : The analysis provided a detailed description of the properties of 2-[(4-Fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone .

Application in Syntheses

  • Field : Organic Chemistry
  • Application Summary : The compound 4(3H)-quinazolinone, which is structurally similar to the requested compound, is a frequently encountered heterocycle with broad applications .
  • Methods and Procedures : The synthesis of 4(3H)-quinazolinone involves new routes and strategies .
  • Results and Outcomes : The synthesized 4(3H)-quinazolinone has been found to have antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Application in Chemical Structure Analysis

  • Field : Chemical Analysis
  • Application Summary : The compound 5-(4-Fluorophenyl)valeric acid, which is structurally similar to the requested compound, has been analyzed for its chemical structure .
  • Methods and Procedures : The structure of 5-(4-Fluorophenyl)valeric acid was analyzed using various methods including SMILES (Simplified Molecular-Input Line-Entry System) string .
  • Results and Outcomes : The analysis provided a detailed description of the chemical structure of 5-(4-Fluorophenyl)valeric acid .

Application in Fluorophenyl Compounds

  • Field : Medicinal Chemistry
  • Application Summary : The compound 2-[(4-Fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone, which is structurally similar to the requested compound, has been studied for its properties .
  • Methods and Procedures : The properties of 2-[(4-Fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone were analyzed using various methods .
  • Results and Outcomes : The analysis provided a detailed description of the properties of 2-[(4-Fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone .

Future Directions

While specific future directions for “5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one” are not available, similar compounds have been studied for their potential as quorum sensing inhibitors and as potential treatments for bacterial infections .

properties

IUPAC Name

5-(4-fluorophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOBBCSKKRRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368906
Record name 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

CAS RN

121649-18-1
Record name 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121649-18-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Mahy, NJ Willis, Y Zhao, HL Woodward… - Journal of medicinal …, 2020 - ACS Publications
Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway. There is an emerging understanding of the role Notum plays in disease, supporting the need to discover …
Number of citations: 16 pubs.acs.org
F Ji, X Li, W Guo, W Wu, H Jiang - The Journal of Organic …, 2015 - ACS Publications
A novel palladium-catalyzed oxidative annulation reaction for the C–O, C–N bond formations is developed. The intramolecular cyclocarbonylation provides an efficient and direct …
Number of citations: 27 pubs.acs.org

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